2,5-Dichloro-4-methoxybenzene-1-sulfonamide
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Overview
Description
2,5-Dichloro-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Cl2NO3S It is a derivative of benzene, featuring two chlorine atoms, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This can be achieved through the reaction of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methoxybenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and sulfonamide) makes the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
2,5-Dichloro-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxybenzene-1-sulfonamide
- 4,5-Dichloro-2-methoxybenzene-1-sulfonamide
- 2,5-Dichloroanisole
Uniqueness
2,5-Dichloro-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups, along with the sulfonamide functionality, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUCWSSCYXNPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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